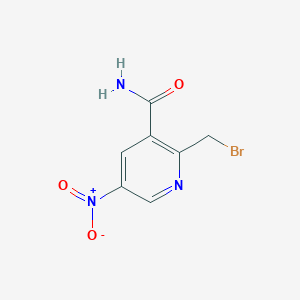
2-(Bromomethyl)-5-nitropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-5-nitropyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromomethyl group, a nitro group, and a carboxamide group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-nitropyridine-3-carboxamide typically involves the bromination of a suitable precursor. One common method involves the bromination of 5-nitropyridine-3-carboxamide using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective bromination of the methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.
Reduction: The major product is 2-(Aminomethyl)-5-nitropyridine-3-carboxamide.
Oxidation: Products include 2-(Formyl)-5-nitropyridine-3-carboxamide or 2-(Carboxy)-5-nitropyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-5-nitropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-5-nitropyridine-3-carboxamide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromomethyl-1,3-dioxolane
- 2-Bromomethyl-anthraquinone
- 2-Bromobenzyl bromide
Uniqueness
2-(Bromomethyl)-5-nitropyridine-3-carboxamide is unique due to the presence of both a bromomethyl and a nitro group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique balance of electrophilic and nucleophilic sites, making it versatile for various chemical transformations .
Eigenschaften
CAS-Nummer |
59290-79-8 |
|---|---|
Molekularformel |
C7H6BrN3O3 |
Molekulargewicht |
260.04 g/mol |
IUPAC-Name |
2-(bromomethyl)-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C7H6BrN3O3/c8-2-6-5(7(9)12)1-4(3-10-6)11(13)14/h1,3H,2H2,(H2,9,12) |
InChI-Schlüssel |
GMAVSCDHIALVPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(=O)N)CBr)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



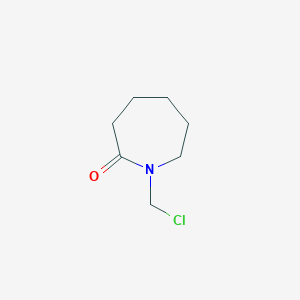
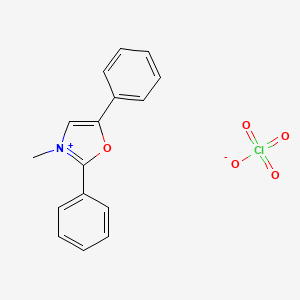
![2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate](/img/structure/B14610346.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14610354.png)
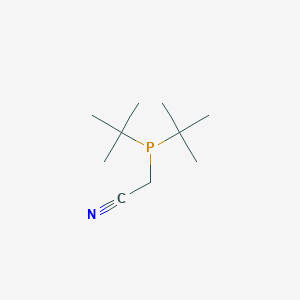
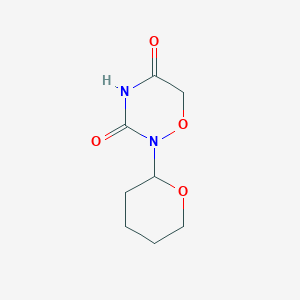
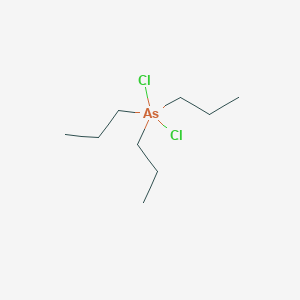
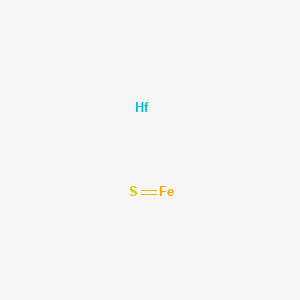

![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)
![N,N'-bis[2-(octadecanoylamino)ethyl]decanediamide](/img/structure/B14610397.png)

